3',5'-Di-o-acetyl-2'-o-methyl-6-chloro-2-aminopurine riboside
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Overview
Description
3’,5’-Di-o-acetyl-2’-o-methyl-6-chloro-2-aminopurine riboside is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides and have broad antitumor activity targeting indolent lymphoid malignancies . This compound is particularly noted for its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable tool in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Di-o-acetyl-2’-o-methyl-6-chloro-2-aminopurine riboside typically involves the acetylation and methylation of a purine nucleoside precursor. The reaction conditions often include the use of acetic anhydride and methyl iodide in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective acetylation and methylation of the desired positions on the nucleoside molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3’,5’-Di-o-acetyl-2’-o-methyl-6-chloro-2-aminopurine riboside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the nucleoside, potentially altering its biological activity.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and properties. For example, oxidation can lead to the formation of spiroiminodihydantoin and imidazolone derivatives .
Scientific Research Applications
3’,5’-Di-o-acetyl-2’-o-methyl-6-chloro-2-aminopurine riboside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 3’,5’-Di-o-acetyl-2’-o-methyl-6-chloro-2-aminopurine riboside involves its incorporation into DNA during replication. This incorporation disrupts the normal DNA synthesis process, leading to the inhibition of cell proliferation and induction of apoptosis. The compound targets specific enzymes involved in DNA replication, such as DNA polymerase, and interferes with their activity .
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Di-o-acetyl-5’-deoxy-5-fluorocytidine
- 1,5,6-Tri-o-acetyl-2,3,4-tri-o-methyl-D-glucitol
- 2-o-Acetyl-1,4-anhydro-3,5-di-o-methyl-D-ribitol
Uniqueness
3’,5’-Di-o-acetyl-2’-o-methyl-6-chloro-2-aminopurine riboside is unique due to its specific structure, which allows it to effectively inhibit DNA synthesis and induce apoptosis. Its ability to target indolent lymphoid malignancies sets it apart from other similar compounds, making it a valuable tool in cancer research and treatment .
Properties
Molecular Formula |
C15H18ClN5O6 |
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Molecular Weight |
399.78 g/mol |
IUPAC Name |
[(2R,4S,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H18ClN5O6/c1-6(22)25-4-8-10(26-7(2)23)11(24-3)14(27-8)21-5-18-9-12(16)19-15(17)20-13(9)21/h5,8,10-11,14H,4H2,1-3H3,(H2,17,19,20)/t8-,10?,11+,14-/m1/s1 |
InChI Key |
FAQUJDRYWBDRAM-PODXTCKDSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)N)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)N)OC)OC(=O)C |
Origin of Product |
United States |
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